3-(1-Ethylpiperidin-2-yl)pyridine

Lipophilicity CNS penetration Physicochemical property

3-(1-Ethylpiperidin-2-yl)pyridine (CAS 103430-04-2), also known as N-ethylanabasine, is an N-alkylated derivative of the tobacco alkaloid anabasine (CAS 494-52-0). It belongs to the class of piperidinyl-pyridine alkaloids and shares the core nicotinic pharmacophore—a pyridine ring and a basic nitrogen 4–7 Å apart—essential for molecular recognition at nicotinic acetylcholine receptors (nAChRs).

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
Cat. No. B11818043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Ethylpiperidin-2-yl)pyridine
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCCN1CCCCC1C2=CN=CC=C2
InChIInChI=1S/C12H18N2/c1-2-14-9-4-3-7-12(14)11-6-5-8-13-10-11/h5-6,8,10,12H,2-4,7,9H2,1H3
InChIKeyCYNLOZKJYHZTHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Ethylpiperidin-2-yl)pyridine (N-Ethylanabasine): Procurement-Ready Physicochemical and Pharmacological Baseline


3-(1-Ethylpiperidin-2-yl)pyridine (CAS 103430-04-2), also known as N-ethylanabasine, is an N-alkylated derivative of the tobacco alkaloid anabasine (CAS 494-52-0) [1]. It belongs to the class of piperidinyl-pyridine alkaloids and shares the core nicotinic pharmacophore—a pyridine ring and a basic nitrogen 4–7 Å apart—essential for molecular recognition at nicotinic acetylcholine receptors (nAChRs) [2]. Unlike anabasine, which occurs naturally in Nicotiana glauca, N-ethylanabasine is a semi-synthetic compound identified in cannabis smoke as a combustion product [1]. With a molecular formula of C12H18N2 and a molecular weight of 190.29 g/mol, it features a tertiary amine in the piperidine ring that confers distinct physicochemical properties compared to its secondary-amine parent anabasine [1].

Why 3-(1-Ethylpiperidin-2-yl)pyridine Cannot Be Substituted by Generic Anabasine or Nicotine in nAChR Research


Minor tobacco alkaloids such as anabasine, nornicotine, and anatabine exhibit divergent nAChR subtype activation profiles despite sharing a common pharmacophore [1]. Anabasine elicits the highest activation of α7 nAChRs among natural tobacco alkaloids, while nicotine is the most potent agonist at α4β2 [1]. The introduction of an N-ethyl substituent in 3-(1-ethylpiperidin-2-yl)pyridine converts the secondary amine of anabasine into a tertiary amine, altering hydrogen-bond donor capacity, lipophilicity (logP ~1.96 vs. ~0.85 for anabasine), and basicity (pKa ~8.71 vs. ~8.98) [2]. These physicochemical changes are sufficient to shift blood–brain barrier permeability, receptor binding kinetics, and metabolic stability, making simple substitution with anabasine or nicotine inappropriate for studies requiring a specific balance of CNS penetration, target engagement, or metabolic profile [2].

Quantitative Differentiation of 3-(1-Ethylpiperidin-2-yl)pyridine Against Closest Analogs


Enhanced Lipophilicity vs. Anabasine: Predicted logP and CNS Permeability Implications

The N-ethyl substituent of 3-(1-ethylpiperidin-2-yl)pyridine raises the calculated logP to 1.96 (ChemAxon), compared with 0.852 (estimated) for the parent compound anabasine [1]. This ~2.3-fold increase in lipophilicity crosses the threshold generally associated with improved passive blood–brain barrier permeation (logP > 1.5), suggesting that the ethylated derivative may achieve higher CNS exposure than anabasine at equivalent systemic doses [1].

Lipophilicity CNS penetration Physicochemical property

Basicity Modulation and Its Impact on Ion-Trapping and Receptor Binding

The strongest basic pKa of 3-(1-ethylpiperidin-2-yl)pyridine is predicted to be 8.71, moderately lower than anabasine (predicted pKa 8.98 ± 0.10) and nornicotine (predicted pKa 9.09 ± 0.10) [1]. This 0.27–0.38 unit decrease in basicity reduces the fraction of protonated (cationic) species at physiological pH 7.4 by approximately 5–10 percentage points, which can influence both receptor binding affinity (the protonated amine is critical for cation–π interaction at nAChRs) and lysosomal ion-trapping potential [1].

pKa Basicity Ionization Receptor binding

Cannabis Smoke Biomarker: Unique Forensic and Exposure Differentiation from Tobacco Alkaloids

Unlike anabasine, nornicotine, and anatabine, which are established biomarkers of tobacco smoke exposure, 3-(1-ethylpiperidin-2-yl)pyridine (N-ethylanabasine) has been specifically identified in cannabis smoke and is formed during the combustion of cannabis [1]. This origin distinction provides a unique forensic tool: the presence of N-ethylanabasine in biological matrices can potentially differentiate cannabis smoke exposure from tobacco smoke exposure, whereas anabasine alone cannot distinguish the two sources [1][2].

Forensic toxicology Biomarker Cannabis smoke Exposure assessment

CYP2A6 Metabolic Susceptibility: Inferior Predicted Clearance vs. Nicotine and Anabasine

CYP2A6 is the primary hepatic enzyme responsible for nicotine and anabasine metabolism. Anabasine inhibits CYP2A6 with an IC50 of 5.4 µM [1]. The N-ethyl substitution of 3-(1-ethylpiperidin-2-yl)pyridine is expected to alter CYP2A6 substrate recognition; however, no published inhibitory or kinetic data exist for this specific compound. Based on SAR principles, the bulkier N-ethyl group may reduce CYP2A6 binding affinity relative to anabasine, potentially resulting in slower metabolic clearance and a longer in vivo half-life [1][2]. Direct experimental determination is required to confirm this effect.

Cytochrome P450 CYP2A6 Metabolism Drug–drug interaction

nAChR Subtype Functional Selectivity: Anabasine Established as α7-Preferring Agonist; N-Ethylanabasine Pharmacological Profile Remains Uncharacterized

Electrophysiological characterization of tobacco alkaloids on human α4β2 and α7 nAChRs demonstrated that anabasine elicits the highest activation of α7 nAChRs among natural tobacco alkaloids, while nicotine is the most potent α4β2 agonist [1]. Anabasine also acts as a full agonist at fetal muscle-type nAChRs (EC50 = 0.7 µM in TE671 cells) and binds α4β2 receptors with a Ki of ~37.6 nM . 3-(1-Ethylpiperidin-2-yl)pyridine has not been profiled in any published nAChR functional assay, meaning its subtype selectivity, intrinsic efficacy, and potency at α7 vs. α4β2 remain entirely unknown. This represents both a knowledge gap and an opportunity for de novo pharmacological discovery [1].

nAChR α7 receptor α4β2 receptor Subtype selectivity

Synthetic Flexibility and Scalability: N-Alkylated Anabasine as a Divergent Intermediate

3-(1-Ethylpiperidin-2-yl)pyridine can be efficiently synthesized via direct N-alkylation of anabasine with ethyl halides or via reductive amination using acetaldehyde . This synthetic route is operationally simpler than the multi-step enantioselective syntheses required for certain constrained nicotine analogs. The tertiary amine also serves as a versatile intermediate for further diversification: quaternization yields N-ethyl-N-methyl or N-ethyl-N-benzyl analogs, while the pyridine ring permits electrophilic substitution or cross-coupling at the 4- and 5-positions. In contrast, N-methylanabasine (CAS 24380-92-5) and N-ethylnornicotine offer different steric and electronic profiles but may exhibit reduced receptor selectivity based on available class-level SAR data [1].

Organic synthesis Building block N-alkylation Medicinal chemistry

Procurement-Guided Application Scenarios for 3-(1-Ethylpiperidin-2-yl)pyridine


Nicotinic Acetylcholine Receptor Subtype Selectivity Profiling (SAR Campaigns)

Investigators conducting structure–activity relationship (SAR) studies on nAChR subtype selectivity can use 3-(1-ethylpiperidin-2-yl)pyridine as a probe to assess the impact of N-alkyl chain length on α7 vs. α4β2 activation. The increased lipophilicity (logP 1.96 vs. 0.85 for anabasine) and reduced basicity (pKa 8.71 vs. 8.98) may shift the compound's selectivity profile relative to anabasine, which is established as the most potent α7 activator among natural tobacco alkaloids [1][2]. Head-to-head electrophysiological comparisons on human α7 and α4β2 nAChRs would directly address the current knowledge gap regarding N-ethylanabasine's functional pharmacology [1].

Forensic Toxicology: Cannabis vs. Tobacco Smoke Exposure Discrimination

Forensic toxicology laboratories developing assays to distinguish cannabis smoke exposure from tobacco smoke exposure can incorporate 3-(1-ethylpiperidin-2-yl)pyridine as a cannabis-specific alkaloid biomarker. Unlike anabasine, nornicotine, and nicotine—which are present in tobacco smoke and cannot differentiate the two exposure sources—N-ethylanabasine is detected exclusively in cannabis smoke and is formed during cannabis combustion [3]. Method validation using LC–MS/MS with this compound as an analytical standard would enable more specific exposure attribution in epidemiological studies and clinical compliance monitoring [3].

Hepatic CYP2A6 Metabolism and Drug–Drug Interaction Studies

Pharmacokinetic researchers investigating CYP2A6-mediated clearance of nicotine analogs can employ 3-(1-ethylpiperidin-2-yl)pyridine as a comparator to anabasine (CYP2A6 IC50 = 5.4 µM). The bulkier N-ethyl substituent is predicted to alter CYP2A6 binding affinity, potentially revealing structure–metabolism relationships that inform the design of longer-half-life nAChR ligands [4][5]. In vitro incubation with human liver microsomes or recombinant CYP2A6, with quantitation of parent compound depletion, would provide the first metabolic stability data for this scaffold and could identify N-ethylanabasine as a less readily cleared alternative to anabasine [4].

Medicinal Chemistry Building Block for Diversified Piperidine-Pyridine Libraries

Synthetic chemistry teams constructing libraries of piperidine–pyridine analogs for neuropharmacological screening can leverage 3-(1-ethylpiperidin-2-yl)pyridine as a readily accessible intermediate. The compound is synthesized via a single-step N-alkylation of commercially available anabasine . Subsequent quaternization at the piperidine nitrogen or electrophilic substitution on the pyridine ring enables rapid diversification into N-ethyl-N-methyl diquaternary analogs or 4-/5-substituted pyridine derivatives. This divergent strategy offers time and cost advantages over multi-step de novo syntheses of constrained nicotine analogs [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1-Ethylpiperidin-2-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.